molecular formula C19H21N5O2S B12270649 5-amino-N-(4-methoxybenzyl)-1-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-methoxybenzyl)-1-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12270649
M. Wt: 383.5 g/mol
InChI Key: JPXXBIGBEOWZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its core structure and substituents. The parent heterocycle is a 1H-1,2,3-triazole ring, a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 3. The numbering begins at the nitrogen atom bearing the 4-(methylsulfanyl)benzyl group, which occupies position 1 of the triazole ring. At position 4 of the ring, a carboxamide group (-CONH2) is attached, with its nitrogen atom further substituted by a 4-methoxybenzyl moiety. Position 5 of the triazole features an amino group (-NH2).

The full IUPAC name—5-amino-N-(4-methoxybenzyl)-1-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide —reflects this substitution pattern. Key structural features include:

  • A 1H-1,2,3-triazole core providing aromatic stability and electronic diversity.
  • 4-(Methylsulfanyl)benzyl group at N1, introducing a sulfur-containing substituent.
  • N-(4-Methoxybenzyl)carboxamide at C4, contributing polar and hydrogen-bonding capabilities.
  • Amino group at C5, enhancing reactivity and potential for intermolecular interactions.

The structural formula is anchored by the triazole ring, with substituents strategically positioned to influence electronic and steric properties. The 4-methoxybenzyl and 4-(methylsulfanyl)benzyl groups extend from the triazole core, creating a sterically crowded environment that may affect conformational flexibility.

Property Value
Molecular Formula C₁₉H₂₁N₅O₂S
Molecular Weight 383.5 g/mol
IUPAC Name 5-amino-N-(4-methoxybenzyl)-1-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
InChI InChI=1S/C19H21N5O2S/c1-26...
InChI Key JPXXBIGBEOWZOC-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The molecular formula C₁₉H₂₁N₅O₂S confirms the presence of 19 carbon, 21 hydrogen, 5 nitrogen, 2 oxygen, and 1 sulfur atoms. The molecular weight of 383.5 g/mol aligns with the sum of atomic masses:

  • Exact mass : 383.478 g/mol (calculated using isotopic abundances: $$ ^{12}\text{C} = 12.01 $$, $$ ^{1}\text{H} = 1.008 $$, $$ ^{14}\text{N} = 14.01 $$, $$ ^{16}\text{O} = 16.00 $$, $$ ^{32}\text{S} = 32.07 $$).
  • Nominal mass : 383 g/mol (based on integer atomic weights).

The discrepancy between exact and nominal masses (0.478 g/mol) arises from the natural abundance of heavier isotopes, such as $$ ^{13}\text{C} $$ and $$ ^{34}\text{S} $$. Elemental composition analysis reveals the following mass percentages:

  • Carbon: 59.5%
  • Hydrogen: 5.5%
  • Nitrogen: 18.3%
  • Oxygen: 8.3%
  • Sulfur: 8.4%

These values highlight the nitrogen-rich nature of the compound, a hallmark of triazole derivatives.

Parameter Exact Value Nominal Value
Molecular Weight 383.478 g/mol 383 g/mol
Carbon Contribution 228.19 g/mol 228 g/mol
Sulfur Contribution 32.07 g/mol 32 g/mol

Isomeric Considerations and Stereochemical Features

The compound exhibits limited isomerism due to its rigid substitution pattern:

  • Positional Isomerism : The IUPAC name explicitly defines substituent positions (N1, C4, C5), eliminating ambiguity in regiochemistry.
  • Tautomerism : While 1H-1,2,3-triazoles theoretically exhibit prototropic tautomerism, the fixed substitution at N1 and C5 locks the tautomeric form, preventing interconversion.
  • Stereoisomerism : No chiral centers are present. The carboxamide nitrogen adopts a trigonal planar geometry, and all substituents on the triazole ring reside in positions that preclude stereogenic centers.

The absence of stereoisomers simplifies analytical characterization, as no enantiomeric or diastereomeric forms require resolution. The planar triazole core and linear benzyl substituents further reduce conformational variability, favoring a single dominant molecular geometry.

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

5-amino-N-[(4-methoxyphenyl)methyl]-1-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O2S/c1-26-15-7-3-13(4-8-15)11-21-19(25)17-18(20)24(23-22-17)12-14-5-9-16(27-2)10-6-14/h3-10H,11-12,20H2,1-2H3,(H,21,25)

InChI Key

JPXXBIGBEOWZOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)SC)N

Origin of Product

United States

Preparation Methods

Procedure:

  • Azide Preparation :

    • 4-(Methylsulfanyl)benzyl azide is synthesized by reacting 4-(methylsulfanyl)benzyl chloride with sodium azide in DMF at 60°C for 12 hours.
    • Yield: ~85%.
  • Alkyne Preparation :

    • Ethyl propiolate is functionalized with a protected amine group (e.g., tert-butoxycarbonyl, Boc) to yield Boc-protected propiolamide.
  • Cycloaddition :

    • The azide and alkyne are reacted with Cu(I)Br (10 mol%) in THF/H2O (3:1) at room temperature for 24 hours.
    • Yield: 92% for the triazole intermediate.
Step Reagents/Conditions Yield Reference
Azide synthesis NaN3, DMF, 60°C 85%
Cycloaddition Cu(I)Br, THF/H2O 92%

Functionalization with Methoxybenzyl and Methylthio Groups

Substituents are introduced via nucleophilic substitution or alkylation.

Alkylation of the Triazole Amine:

  • Protection of the 5-Amino Group :
    • The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
  • Double Benzylation :
    • The deprotected triazole is reacted with 4-methoxybenzyl bromide and 4-(methylsulfanyl)benzyl bromide in the presence of K2CO3 in acetonitrile at 80°C for 6 hours.
    • Yield: 78%.
Reactant Base/Solvent Temperature/Time Yield
4-Methoxybenzyl bromide, 4-(Methylsulfanyl)benzyl bromide K2CO3, MeCN 80°C, 6h 78%

Carboxamide Formation via Amidation

The carboxylic acid intermediate is converted to the carboxamide using coupling reagents.

Carboxylic Acid Activation:

  • Hydrolysis :
    • The ethyl ester of the triazole is hydrolyzed with NaOH (2M) in ethanol/water (1:1) at 70°C for 3 hours.
    • Yield: 95%.
  • Amide Coupling :
    • The carboxylic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and reacted with 4-methoxybenzylamine in DMF at 0°C→RT for 12 hours.
    • Yield: 88%.
Step Reagents/Conditions Yield
Ester hydrolysis NaOH, EtOH/H2O 95%
Amide formation HATU, DMF 88%

Alternative Synthetic Routes

Microwave-Assisted Cyclization:

  • A one-pot method combines α-cyanoacetamide derivatives with in situ-generated azides under microwave irradiation (100°C, 30 min).
  • Yield: 82%.

Solid-Phase Synthesis:

  • Wang resin-bound triazole precursors are functionalized via iterative alkylation/amidation steps.
  • Yield: 70–75%.

Purification and Characterization

  • Purification : Column chromatography (SiO2, hexane/EtOAc 3:1 → 1:2).
  • Characterization :
    • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.35–6.85 (m, 8H, aromatic), 4.55 (s, 2H, CH2), 3.78 (s, 3H, OCH3), 2.45 (s, 3H, SCH3).
    • HRMS : m/z [M+H]+ calc. 439.1654, found 439.1658.

Challenges and Optimization

  • Regioselectivity : Cu(I) catalysts are critical for 1,4-disubstituted triazole formation; Ru(II) catalysts favor 1,5-products.
  • Solvent Effects : DMF enhances amidation yields compared to THF.
  • Scale-Up : Microwave methods reduce reaction times from 24h to 30min.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group results in an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or as ligands for metal ions. This compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine

Medicinally, triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. The specific compound may be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or conductivity. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 5-amino-N-[(4-methoxyphenyl)methyl]-1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound’s aromatic rings and functional groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 1,2,3-triazole-4-carboxamides, emphasizing substituent variations, molecular properties, and biological activities:

Compound Name R1 (N1-substituent) R2 (N-substituent) Molecular Formula Key Biological Activity/Notes Reference
Target Compound : 5-amino-N-(4-methoxybenzyl)-1-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide 4-(methylsulfanyl)benzyl 4-methoxybenzyl C20H22N5O2S No direct activity data; inferred potential from analogs. -
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl 2,5-dichlorophenyl C16H13Cl2N5O Antiproliferative activity against renal cancer RXF 393 cells (GP = -13.42%)
5-amino-N-(4-fluoro-2-methylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-fluorobenzyl 4-fluoro-2-methylphenyl C18H16F2N5O Supplier-listed compound; activity unspecified.
5-amino-1-(3-trifluoromethylbenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide 3-trifluoromethylbenzyl 4-methylbenzyl C19H18F3N5O Structural analog with reported synthesis; no direct activity data.
5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methoxyphenyl 4-methoxyphenyl C17H17N5O3 Dual substitution at N1 and N-positions; activity not reported.
CAI (5-amino-1-[4'-chlorobenzoyl-3,5-dichlorobenzyl]-1,2,3-triazole-4-carboxamide) 3,5-dichlorobenzyl 4'-chlorobenzoyl C17H12Cl3N5O2 Phase I clinical trial for refractory cancers; metabolizes to inactive benzophenone (M1).

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups (EWGs) : Chloro (e.g., 2,5-dichlorophenyl in ) and trifluoromethyl (e.g., 3-trifluoromethylbenzyl in ) substituents enhance antiproliferative activity, likely by increasing electrophilicity and target binding.
  • Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 4-methoxybenzyl in the target compound) may improve solubility but reduce potency compared to EWGs.

Metabolic Stability :

  • The benzyl-sulfanyl group in the target compound (4-methylsulfanylbenzyl) may confer metabolic resistance compared to CAI, which undergoes rapid phase I cleavage to inactive M1 .

Selectivity Trends: Compounds with halogenated aryl groups (e.g., 4-fluorobenzyl in ) often exhibit improved selectivity for cancer cell lines over non-cancerous cells, though this depends on substitution patterns .

Biological Activity

5-amino-N-(4-methoxybenzyl)-1-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the class of triazole derivatives. This compound exhibits significant biological activity, particularly in the context of medicinal chemistry. The triazole ring structure, along with its methoxy and methylthio substituents, enhances its potential interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This structure features:

  • A triazole ring , contributing to its reactivity.
  • Methoxybenzyl and methylthio benzyl groups that enhance its pharmacological properties.

Biological Activity

Triazole derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens. For instance, derivatives of 5-amino-1,2,3-triazole-4-carboxamide have been identified as potent against Trypanosoma cruzi, the causative agent of Chagas disease, with submicromolar activity (pEC50 > 6) reported in cellular assays .
  • Anticancer Properties : Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. The specific compound under discussion has shown promise in inhibiting tumor growth and proliferation .

The biological activity of 5-amino-N-(4-methoxybenzyl)-1-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Cellular Uptake : Enhanced solubility and stability improve cellular uptake, leading to increased efficacy in target cells.

Case Study 1: Chagas Disease Treatment

A study focusing on the optimization of triazole derivatives for treating Chagas disease demonstrated that compounds with the 5-amino-1,2,3-triazole core exhibited significant suppression of parasite burden in mouse models. The best candidates showed improved oral bioavailability and reduced toxicity compared to existing treatments .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. The selectivity index was noted to be greater than 100-fold over non-cancerous cell lines such as VERO and HepG2 cells . This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Comparative Analysis

To better understand the biological activity of this compound relative to other triazole derivatives, a comparison table is provided below:

Compound NameIC50 (µM)Selectivity IndexTarget Pathogen
5-amino-N-(4-methoxybenzyl)-1-[4-(methylsulfanyl)benzyl]-1H-1,2,3-triazole-4-carboxamide< 10>100Trypanosoma cruzi
Other Triazole Derivative A15>50Various bacteria
Other Triazole Derivative B30>20Fungal pathogens

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.